

X-ray Crystal Structure Analysis of Halogenated Nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-iodo-4-nitrobenzene*

Cat. No.: *B1361577*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 1,3-dibromo-2-iodo-5-nitrobenzene and related halogenated nitrobenzene derivatives. The data presented herein offers insights into the influence of substituent patterns on molecular conformation and intermolecular interactions, particularly the formation of halogen bonds. This information is valuable for rational drug design, materials science, and understanding non-covalent interactions in organic solids.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3-dibromo-2-iodo-5-nitrobenzene and two related compounds: 1-bromo-4-iodo-benzene, which lacks the nitro group, and 2,4-dichloro-1-iodo-6-nitrobenzene, which features chloro-substituents. These compounds provide a basis for comparing the effects of the nitro group and the nature of the halogen substituents on the crystal lattice.

Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
1,3- dibro mo- 2- iodo- 5- nitro benz ene	C ₆ H ₂ Br ₂ I NO ₂	Mon oclini c	P2 ₁ / c	-	-	-	-	-	-	2	[1][2]
1- brom o-4- iodo- benz ene	C ₆ H ₄ BrI	Mon oclini c	P2 ₁ / c	4.17 04	5.82 42	14.9 29	90	97.3 15	90	2	[3]
2,4- dichl oro- 1- iodo- 6- nitro benz ene	C ₆ H ₂ Cl ₂ IN O ₂	Orth orho mbic	Pnm a	8.77 60	6.89 89	14.3 518	90	90	90	4	

Note: Detailed unit cell parameters for 1,3-dibromo-2-iodo-5-nitrobenzene were not explicitly found in the provided search results, but its monoclinic P2₁/c space group and Z=2 value are documented.[1][2]

Experimental Protocols

Synthesis and Crystallization of 1,3-dibromo-2-iodo-5-nitrobenzene:

The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene and its subsequent crystallization for X-ray analysis are described in the literature. While the specific details of the synthesis are not provided in the search results, the general approach for preparing halogenated nitrobenzenes involves electrophilic aromatic substitution reactions. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solvent from a saturated solution of the purified compound.

X-ray Data Collection and Structure Refinement:

Single-crystal X-ray diffraction data for the compounds listed were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). The collected diffraction intensities are then used to solve the crystal structure, typically by direct methods, and the structural model is refined by full-matrix least-squares on F².

Key Structural Insights and Comparison Molecular Conformation

A significant conformational feature in nitrobenzene derivatives is the dihedral angle between the plane of the benzene ring and the plane of the nitro group. This angle is sensitive to the steric hindrance imposed by ortho-substituents.

- In 2,4-dichloro-1-iodo-6-nitrobenzene, the presence of two ortho-substituents (iodo and chloro) to the nitro group forces it to be nearly perpendicular to the benzene ring, with a dihedral angle of 90°.
- For 1,3-dibromo-2-iodo-5-nitrobenzene, a planar conformation is generally expected for 1,2,3-halogenated-5-nitrobenzenes due to reduced steric hindrance compared to having two ortho substituents.^[2]

Intermolecular Interactions: The Role of Halogen Bonds

The crystal packing of these halogenated nitrobenzenes is significantly influenced by halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic

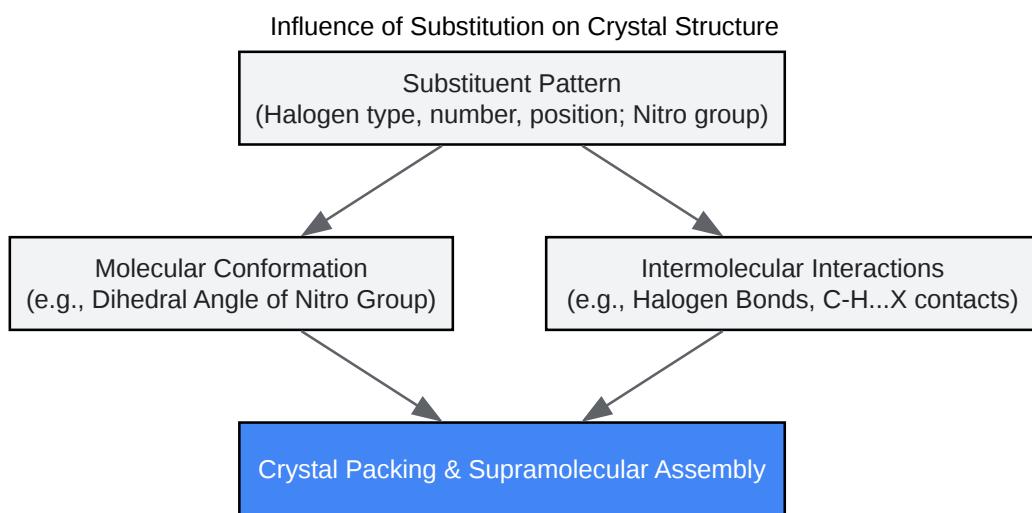
species.

- 1,3-dibromo-2-iodo-5-nitrobenzene exhibits an unusual intermolecular Br···I halogen bond.[1][2] This is noteworthy because bromine is more electronegative than iodine, yet it acts as the halogen bond donor. This "anomalous" interaction highlights the complex nature of halogen bonding where the electrostatic potential around the halogen atom is not solely determined by its electronegativity.
- The substitution of a bromine atom in 1,2,3-tribromo-5-nitrobenzene with an iodine atom to form 1,3-dibromo-2-iodo-5-nitrobenzene leads to a reorganization of the halogen bonding network in the crystal structure.[1][2]
- In 2,4-dichloro-1-iodo-6-nitrobenzene, the crystal structure is characterized by I···O and C-H···Cl interactions.

The presence and nature of these halogen bonds are critical in determining the supramolecular assembly and ultimately the solid-state properties of these materials.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystal structure analysis of a synthesized compound.


Experimental Workflow for X-ray Crystallography

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining and analyzing the crystal structure of a chemical compound.

Logical Relationship of Structural Features

The interplay between the substituents on the benzene ring dictates the final crystal structure. The following diagram illustrates the relationship between the substitution pattern and the resulting intermolecular interactions.

[Click to download full resolution via product page](#)

Caption: Relationship between chemical structure and solid-state packing in halogenated nitrobenzenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray Crystal Structure Analysis of Halogenated Nitrobenzene Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361577#x-ray-crystal-structure-analysis-of-1-bromo-2-iodo-4-nitrobenzene-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com